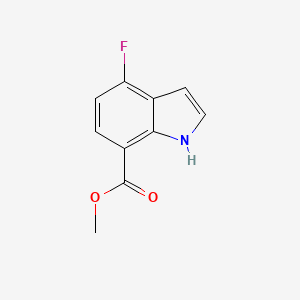

Methyl 4-fluoro-1H-indole-7-carboxylate

Vue d'ensemble

Description

“Methyl 4-fluoro-1H-indole-7-carboxylate” is a synthetic compound with the molecular formula C10H8FNO2 and a molecular weight of 193.18 . It is a white to off-white crystalline powder.

Synthesis Analysis

The compound was first synthesized in 2012 by Egbert Meeuwissen et al. The synthesis process involves the use of (trimethylsilyl)diazomethane in a mixture of methanol and benzene .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8FNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 . This indicates that the compound has a fluorine atom at the 4th position and a carboxylate group at the 7th position on the indole ring.Physical And Chemical Properties Analysis

“Methyl 4-fluoro-1H-indole-7-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Antiviral Activity

Indole derivatives have been investigated for their potential antiviral properties. For instance, certain indole-based compounds have shown activity against a broad range of RNA and DNA viruses, suggesting that Methyl 4-fluoro-1H-indole-7-carboxylate could be explored for similar antiviral applications .

Anti-inflammatory and Analgesic Effects

Some indole derivatives exhibit significant anti-inflammatory and analgesic effects. This implies that Methyl 4-fluoro-1H-indole-7-carboxylate might be useful in developing new medications for treating inflammation and pain .

Anticancer Properties

The structure of indole is prevalent in compounds used for treating various cancers. Research into indole derivatives has shown promise in combating cancer cells, indicating potential applications of Methyl 4-fluoro-1H-indole-7-carboxylate in oncology .

Microbial Inhibition

Indoles are known to possess antimicrobial properties, which could make Methyl 4-fluoro-1H-indole-7-carboxylate a candidate for developing new antibiotics or antifungal agents .

Plant Growth Regulation

Indole derivatives, such as indole-3-acetic acid, play a role in plant growth and development. The structural similarity suggests that Methyl 4-fluoro-1H-indole-7-carboxylate may have applications in agriculture as a plant growth regulator .

Biotechnological Production

Advances in biotechnology have enabled the fermentative production of indoles, which are valuable intermediates in pharmaceuticals and other industries. Methyl 4-fluoro-1H-indole-7-carboxylate could be utilized in such biotechnological processes to produce indoles efficiently .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mécanisme D'action

Target of Action

Methyl 4-fluoro-1H-indole-7-carboxylate, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to interact with a variety of targets, contributing to their diverse biological activities .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities would involve different biochemical pathways and downstream effects.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects depending on the specific target and context.

Propriétés

IUPAC Name |

methyl 4-fluoro-1H-indole-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-10(13)7-2-3-8(11)6-4-5-12-9(6)7/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQXLRSGYSDTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=C(C=C1)F)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625894 | |

| Record name | Methyl 4-fluoro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

313337-35-8 | |

| Record name | Methyl 4-fluoro-1H-indole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(Trifluoromethyl)imidazo[1,2-c]pyrimidine](/img/structure/B1322353.png)

![(3-[4-(Tert-butoxycarbonyl)piperazin-1-YL]phenyl)boronic acid](/img/structure/B1322361.png)

![3-(4-Methyl-3-nitro-phenyl)-1H-[1,2,4]triazole](/img/structure/B1322364.png)